Necrostatin-5

Overview

Description

Necrostatin-5 is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is characterized by features of both necrosis and apoptosis, and it is mediated by receptor-interacting protein kinase 1 (RIP1). This compound inhibits necroptosis by indirectly inhibiting the activity of RIP1 kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necrostatin-5 can be synthesized through a multi-step process involving the following key steps:

Formation of the thieno[2,3-d]pyrimidin-4-one core: This involves the cyclization of appropriate starting materials under controlled conditions.

Introduction of the 3-p-methoxyphenyl group: This step typically involves a substitution reaction where the methoxyphenyl group is introduced onto the core structure.

Formation of the 2-mercaptoethylcyanide group:

The reaction conditions for these steps often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Necrostatin-5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .

Scientific Research Applications

Therapeutic Applications

The applications of Necrostatin-5 span several fields, including cardiology, neurology, and oncology. Below is a summary of key areas where Nec-5 has shown promise:

Cardiovascular Research

- Infarct Limitation : Studies have demonstrated that this compound can significantly reduce infarct size in isolated rat heart models. This suggests its potential as a therapeutic agent in myocardial infarction by limiting tissue damage during ischemic events .

| Study | Findings |

|---|---|

| Isolated Rat Heart Model | Reduced infarct size when treated with Nec-5 |

Neurological Disorders

- Neuroprotection : In models of traumatic brain injury (TBI), Nec-5 has been shown to attenuate neuronal cell death and inflammation. This neuroprotective effect is particularly relevant for conditions characterized by excessive necroptosis and inflammation .

| Study | Findings |

|---|---|

| TBI Mouse Model | Reduced neuronal death and inflammation |

Cancer Research

- Tumor Growth Inhibition : Preliminary studies suggest that this compound may have anti-cancer properties by inhibiting necroptosis in tumor cells, potentially enhancing the efficacy of existing cancer therapies .

Case Study 1: Myocardial Infarction

In a controlled study involving isolated rat hearts, researchers administered this compound during reperfusion following ischemia. The results indicated a significant reduction in myocardial infarct size compared to control groups, demonstrating its potential utility in clinical settings for heart attack patients.

Case Study 2: Traumatic Brain Injury

In another study, mice subjected to TBI were treated with this compound. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced markers of necroptosis, suggesting a protective role against secondary brain injury.

Mechanism of Action

Necrostatin-5 exerts its effects by indirectly inhibiting the activity of receptor-interacting protein kinase 1 (RIP1). This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. By blocking RIP1 activity, this compound effectively halts the necroptotic cell death pathway, thereby preserving cell viability .

Comparison with Similar Compounds

Similar Compounds

Necrostatin-1: Directly inhibits RIP1 kinase activity.

Necrostatin-3: Partially inhibits RIP1 kinase activity in a T-loop independent manner.

Necrostatin-7: Structurally distinct but also inhibits necroptosis

Uniqueness of Necrostatin-5

This compound is unique in its mechanism of action as it indirectly inhibits RIP1 kinase activity. Unlike Necrostatin-1, which directly binds to RIP1, this compound inhibits the kinase through an indirect mechanism, making it a potent inhibitor of immunoprecipitated RIP1 but not recombinant RIP1 .

Biological Activity

Necrostatin-5 (Nec-5) is a recently identified small-molecule inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This compound is part of a broader class of necrostatins, which also includes Necrostatin-1 (Nec-1) and Necrostatin-3 (Nec-3). Understanding the biological activity of Nec-5 is crucial for its potential therapeutic applications in various diseases characterized by necroptosis.

Necroptosis is mediated primarily through the receptor-interacting protein kinase 1 (RIPK1) and RIPK3 pathways. Nec-5 inhibits RIPK1, thereby blocking the necroptotic signaling cascade. Unlike Nec-1, which has been extensively studied, the specific mechanisms by which Nec-5 operates are still under investigation. However, it has been shown that Nec-5 and other necrostatins can inhibit RIPK1 activity through distinct mechanisms, suggesting a unique pharmacological profile for each compound in this class .

Structure-Activity Relationship (SAR)

The structure of Nec-5 allows it to interact effectively with RIPK1, and studies have demonstrated that modifications to its chemical structure can significantly alter its potency and selectivity. For instance, SAR studies indicate that certain structural features enhance its binding affinity to RIPK1, improving its efficacy in inhibiting necroptosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Myocardial Infarction : In animal models, treatment with Nec-5 has shown a reduction in myocardial tissue necrosis and improved cardiac function following ischemic injury. This suggests that Nec-5 may have protective effects in heart diseases where necroptosis plays a role.

- Neurodegenerative Disorders : Research indicates that Nec-5 can mitigate neuronal death associated with conditions like Alzheimer's disease by inhibiting the pathways leading to necroptotic cell death. This offers potential therapeutic avenues for neuroprotection in degenerative diseases.

- Cancer Models : In studies involving leukemia cells, Nec-5 has been shown to enhance the sensitivity of these cells to apoptosis when combined with other treatments, indicating its potential role as an adjunct therapy in cancer treatment .

Q & A

Q. What is the mechanistic basis of Necrostatin-5 in inhibiting RIP1 kinase-mediated necroptosis?

Classification : Basic

Answer : this compound (Nec-5) indirectly inhibits RIP1 kinase activity, a critical regulator of necroptosis. In TNFα-treated FADD-deficient Jurkat cells, Nec-5 suppresses RIP1 activation, as evidenced by reduced LDH release and cell death. Structural analysis highlights its thieno[2,3-d]pyrimidin-4-one core and p-methoxyphenyl group as key for binding affinity . Unlike Necrostatin-1 (Nec-1), which directly targets RIP1’s T-loop, Nec-5’s inhibition is context-dependent, requiring endogenous RIP1 in native cellular environments rather than recombinant systems .

Q. How is the EC50 of this compound determined in in vitro necroptosis assays?

Classification : Basic

Answer : The EC50 (0.24 µM) is derived from dose-response curves in TNFα-treated FADD-deficient Jurkat cells, measuring cell viability via LDH release or ATP quantification. Jurkat cells are preferred due to their sensitivity to RIP1-dependent necroptosis. Parallel assays using immunoprecipitated RIP1 kinase from these cells validate target engagement, whereas recombinant RIP1 (e.g., expressed in Sf9 insect cells) may not reflect physiological inhibition .

Q. How can researchers resolve discrepancies in this compound’s efficacy between recombinant and endogenous RIP1 assays?

Classification : Advanced

Answer : Discrepancies arise because Nec-5 inhibits immunoprecipitated RIP1 from native cells (e.g., Jurkat) but not recombinant RIP1 expressed in Sf9 cells. To address this:

- Use endogenous RIP1 assays by immunoprecipitating RIP1 from target cell lines.

- Validate findings with RIP1-knockout models to confirm on-target effects.

- Cross-reference with kinase profiling panels to rule off-target interactions .

Q. What experimental considerations are critical for combining this compound with other inhibitors in in vivo models?

Classification : Advanced

Answer : In Serratia marcescens pneumonia models, Nec-5 combined with MLKL inhibitor GW806742X and coenzyme Q10 (CoQ10) reduced lung hemorrhage and bacterial load. Key considerations include:

- Dose optimization to avoid off-target cytotoxicity (e.g., use sub-EC50 concentrations).

- Temporal alignment of inhibitor administration with disease progression.

- Inclusion of controls for RIP1-independent pathways (e.g., caspase-8 activation) .

Q. How does this compound’s structural specificity compare to other necrostatins (e.g., Nec-1, Nec-3)?

Classification : Basic

Answer : Nec-5’s 3-p-methoxyphenyl-5,6-tetramethylenothieno[2,3-d]pyrimidin-4-one structure distinguishes it from Nec-1 (a T-loop binder) and Nec-3 (a competitive ATP inhibitor). SAR studies show that modifications to the thienopyrimidine scaffold reduce potency, while the p-methoxyphenyl group enhances membrane permeability .

Q. What statistical and reproducibility standards should guide preclinical studies using this compound?

Classification : Advanced

Answer : Adhere to NIH guidelines for preclinical research:

- Predefine sample sizes using power analysis (e.g., ≥80% power for in vivo studies).

- Report exact p-values and confidence intervals; avoid dichotomous significance thresholds.

- Use blinded analysis for histopathological scoring (e.g., lung hemorrhage in pneumonia models) .

Q. How can researchers validate the purity and stability of this compound in experimental setups?

Classification : Basic

Answer :

- Confirm purity (≥98%) via HPLC with UV detection at 254 nm.

- Prepare fresh DMSO stock solutions (10 mg/mL) and avoid freeze-thaw cycles.

- Validate activity in control experiments (e.g., rescue of necroptosis in WT vs. RIP1-knockout cells) .

Q. What cell lines and readouts are optimal for studying this compound’s effects?

Classification : Basic

Answer :

- Jurkat (FADD-deficient) : Measure RIP1-dependent necroptosis via LDH release or flow cytometry (PI/Annexin V staining).

- MH-S alveolar macrophages : Assess bacterial/viral challenge outcomes (e.g., S. marcescens clearance).

- HT-29 : Evaluate TNFα+zVAD-induced necroptosis for cross-validation .

Q. How does this compound’s indirect RIP1 inhibition impact pathway crosstalk with apoptosis?

Classification : Advanced

Answer : Nec-5’s indirect mechanism preserves caspase-8 activity, allowing apoptosis to proceed under co-treatment with TNFα+zVAD. To dissect crosstalk:

- Use pan-caspase inhibitors (zVAD) to isolate necroptosis.

- Monitor caspase-3/7 activation (e.g., Caspase-Glo assays) alongside RIP1 phosphorylation .

Q. What methodologies address this compound’s limited solubility in aqueous buffers?

Classification : Advanced

Answer :

Properties

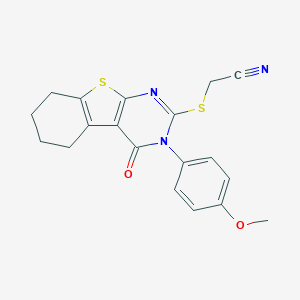

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONMECBFMCKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365590 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337349-54-9 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Necrostatin-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.